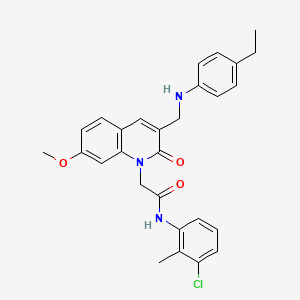![molecular formula C19H14ClN3O2S2 B2987964 3-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-76-8](/img/structure/B2987964.png)
3-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a derivative of thiazole . Thiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by a planar ring with aromaticity . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives have been widely used as reagents for the synthesis of heterocyclic compounds . They can undergo various chemical reactions, including condensation reactions, and act as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antioxidant Activity
This compound has been identified to exhibit significant antioxidant properties . Antioxidants are crucial in protecting cells from the damage caused by free radicals. The thiazolo[5,4-b]pyridine moiety in the compound’s structure contributes to its ability to neutralize free radicals, thereby preventing oxidative stress-related diseases .
Antimicrobial Properties
Research has shown that derivatives of thiazolo[5,4-b]pyridine, such as our compound of interest, possess antimicrobial activities . These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Uses
The compound’s ability to modulate inflammatory responses makes it a valuable asset in the field of anti-inflammatory drug research. It can potentially be used to treat chronic inflammatory diseases by inhibiting specific pathways that lead to inflammation .
Antitumor Potential
One of the most promising applications of this compound is in the field of cancer research . Its structure allows it to interact with cancer cell receptors, potentially inhibiting tumor growth and proliferation. This makes it a subject of interest for developing novel antitumor therapies .
Herbicidal Activity
The agricultural sector could benefit from the herbicidal properties of this compound. It has been shown to affect the growth of certain plants, which could lead to the development of new, more effective herbicides .
Histamine H3 Receptor Antagonism
Histamine H3 receptors are involved in various central nervous system functions. Compounds like 3-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide have been reported to act as antagonists for these receptors, which could lead to new treatments for neurological disorders .
Future Directions
properties
IUPAC Name |
3-chloro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S2/c1-12-7-8-13(18-22-16-6-3-9-21-19(16)26-18)10-17(12)23-27(24,25)15-5-2-4-14(20)11-15/h2-11,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDRTSDZOZGXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2987882.png)
![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2987883.png)

![Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate](/img/structure/B2987885.png)

![methyl 3-{[(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2987887.png)
![2-furyl-N-{2-[1-(2-methylbutyl)benzimidazol-2-yl]ethyl}carboxamide](/img/structure/B2987888.png)
![Tert-butyl 6'-chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-B]pyridine]-1-carboxylate](/img/structure/B2987892.png)
![Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B2987893.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2987894.png)
![2-[(2-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B2987895.png)


